molecular formula C6H9BrO2 B1266238 2-Bromoethyl methacrylate CAS No. 4513-56-8

2-Bromoethyl methacrylate

Cat. No.: B1266238
CAS No.: 4513-56-8
M. Wt: 193.04 g/mol
InChI Key: AOUSBQVEVZBMNI-UHFFFAOYSA-N
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Description

2-Bromoethyl methacrylate is an organic compound with the molecular formula C6H9BrO2. It is a colorless to pale yellow liquid that is primarily used as a monomer in the production of polymers. The compound is known for its reactivity due to the presence of both a bromine atom and a methacrylate group, making it a valuable intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

2-Bromoethyl methacrylate is a chemical compound with the molecular formula C6H9BrO2 The primary targets of this compound are not explicitly mentioned in the available literature

Action Environment

The action environment refers to how environmental factors influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a dry environment and under -20°C . .

Biochemical Analysis

Biochemical Properties

2-Bromoethyl methacrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers and copolymers. It interacts with various enzymes and proteins, facilitating the formation of complex macromolecules. The bromine atom in this compound can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, it can form covalent bonds with amino acids in proteins, leading to the modification of protein structures and functions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key proteins involved in signal transduction. This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can impact the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to the upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under controlled conditions, but it can degrade when exposed to light, heat, or moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis. In vitro and in vivo studies have shown that the stability and degradation of this compound can significantly impact its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as enhanced polymerization and improved material properties. At high doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and organ toxicity. Threshold effects have been observed, where a specific dosage range leads to a significant change in biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, resulting in various biochemical reactions. The metabolism of this compound can also affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound can influence its biological activity, as it may concentrate in specific cellular compartments or tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-bromoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The reaction mixture is usually subjected to distillation to purify the final product, ensuring a high degree of purity suitable for polymerization and other applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-bromoethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUSBQVEVZBMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27136-26-1
Record name 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2063505
Record name 2-Bromoethyl methacrylate
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Molecular Weight

193.04 g/mol
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CAS No.

4513-56-8
Record name 2-Bromoethyl methacrylate
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Record name 2-Bromoethyl methacrylate
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Record name 4513-56-8
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Record name 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester
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Record name 2-Bromoethyl methacrylate
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Record name 2-bromoethyl methacrylate
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Record name 2-BROMOETHYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

A reactor was charged with 12.50 g (100 mmol) of 2-bromoethanol and 100 ml of tetrahydrofuran (THF) at 0° C. in a nitrogen atmosphere. After the dropwise addition of 10.45 g (100 mmol) of methacrylic chloride and 11.13 g (110 mmol) of triethylamine, the mixture was reacted at 25° C. for 30 minutes with stirring. After completion of the reaction, the reaction mixture was concentrated under reduced pressure, and the residue was purified by distillation to obtain 17.30 g of 2-bromoethyl methacrylate shown by the following formula (M-20′) (yield: 90%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step Two
Quantity
11.13 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An egg-plant type flask which contained benzene (500 ml) was charged with 2-bromoethanol (46.7 g, 0.37 mol) and triethylamine (29.1 g, 0.29 mol) and was capped with a rubber plug. Methacryloyl chloride (30 g, 0.29 mol) was added to the flask in ice water, using a syringe while being stirred with a stirrer. The stirring was continued for some time, and then, the mixture was warmed to a room temperature and was stirred overnight. Triethylamine hydrochloride was removed by suction filtration, and the mixture was washed three times with water (300 ml) to extract the unreacted substance. The mixture was transferred to a conical flask and was dried over anhydrous sodium sulfate. The mixture was concentrated by an evaporator under reduced pressure and purified by vacuum distillation to give a colorless and clear liquid (33.8 g) (yield: 61%).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two
Quantity
29.1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the basic structural characteristics of 2-Bromoethyl methacrylate?

A1: this compound is an organic compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol. [] While specific spectroscopic data was not provided in the reviewed papers, its structure can be characterized using techniques like NMR and IR spectroscopy. [, ]

Q2: How compatible is this compound with other materials?

A2: Miscibility studies revealed that poly(this compound) (PBEMA) is only miscible with poly(tetrahydrofurfuryl methacrylate) (PTHFMA). It shows immiscibility with several other polymethacrylates, including poly(methyl methacrylate), poly(ethyl methacrylate), and others. [] Further research indicated that PBEMA is also incompatible with poly(alkyl acrylate)s, demonstrating limited miscibility with common acrylic polymers. []

Q3: How stable is this compound under different conditions?

A3: PBEMA exhibits thermal degradation before reaching its phase separation temperature, limiting its use in high-temperature applications. [] Studies focusing on the thermal degradation of bromine-containing polymers, including PBEMA, revealed detailed decomposition mechanisms and product analysis for different copolymer compositions and blends. [, , , , ]

Q4: Can this compound be used to synthesize graft polymers?

A4: Yes, this compound plays a crucial role in synthesizing graft polymers. It can be used as a comonomer with styrene- or methacrylate-terminated macromonomers. For instance, its copolymerization with methacrylate-terminated poly(2-acetoxyethyl methacrylate) has been studied, providing insights into reactivity ratios and kinetics. []

Q5: Are there any specific applications of this compound in materials science?

A5: this compound serves as a key component in developing dental materials. It can be used to synthesize quaternary ammonium dimethacrylate (QADM) which, when incorporated into tetracalcium phosphate (TTCP) composites, imparts antibacterial properties. These composites exhibit promising potential for dental restorations due to their mechanical strength, ion release, and ability to combat bacterial growth. []

Q6: How can this compound be utilized in synthesizing functional polymers?

A6: this compound acts as a valuable precursor for introducing functionality into polymers. One method involves copolymerizing 2-BEMA with methyl methacrylate, followed by nucleophilic substitution of the bromine atom with azide. This allows for further modifications using click chemistry, expanding the possibilities for designing complex macromolecular architectures. []

Q7: Can this compound be used to prepare microspheres for specific applications?

A7: Absolutely. Crosslinked poly(this compound) microspheres with controlled sizes can be synthesized via suspension polymerization. These microspheres, possessing a high density of accessible bromoethyl groups, serve as platforms for further surface functionalization. Techniques like atom transfer radical polymerization (ATRP) or ring-opening polymerization can be employed to grow polymer brushes from the surface, tailoring their properties for various applications. []

Q8: How does this compound contribute to the development of nonlinear optical (NLO) polymers?

A8: this compound contributes to preparing NLO polymers by being incorporated into copolymers that react with NLO-active molecules. For example, copolymers of 2-BEMA and polystyrene can be quaternized and crosslinked with a "NLO-tweezer" molecule, resulting in materials with enhanced NLO properties and temporal stability. []

Q9: Can this compound be used in the synthesis of hyperbranched polymers?

A9: Yes, this compound plays a key role in the synthesis of hyperbranched polymers via visible light-induced self-condensing vinyl polymerization. In the presence of a photoinitiator like dimanganese decacarbonyl and a comonomer like methyl methacrylate, 2-BEMA undergoes polymerization and branching reactions upon exposure to visible light. This method allows for controlling the branching density and crosslinking degree by adjusting the reaction conditions. The resulting polymers with pendant bromide groups offer further modification opportunities through photopolymerization or click reactions. []

Q10: Is there a way to synthesize well-defined brominated polymers using this compound?

A10: Yes, a novel post-modification approach has been developed to synthesize well-defined brominated polymers. This method involves the quantitative bromination of hydroxyl-containing polymers like poly(2-hydroxylethyl methacrylate) (PHEMA) using diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and tetrabutylammonium bromide (TBAB) in dichloromethane. This approach allows for the precise conversion of -OH groups to -Br groups while preserving the polymer's molecular weight distribution, enabling the preparation of well-defined PBEMA and its copolymers. []

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